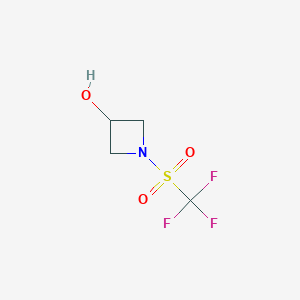
1-Chlor-2-ethinyl-3-fluorbenzol
Übersicht
Beschreibung
“1-Chloro-2-ethynyl-3-fluorobenzene” is a chlorinated and fluorinated benzene derivative . It is a terminal alkyne .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . “1-Chloro-2-ethynylbenzene” may be used in the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “1-Chloro-2-ethynyl-3-fluorobenzene” can be represented by the formula C8H4ClF .
Wissenschaftliche Forschungsanwendungen
- 1-Chlor-3-ethinyl-2-fluorbenzol wurde in Kreuzkupplungsreaktionen eingesetzt. Insbesondere kann es an Kupplungsreaktionen mit Phenylacetylenen teilnehmen, was zur Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen führt. Diese Reaktionen sind essenziell für die Synthese komplexer organischer Moleküle und Materialien .
- Forscher haben diese Verbindung bei der Herstellung von Nukleosid-Analoga verwendet. Beispielsweise spielt sie eine Rolle bei der Synthese von 3-(2-Desoxy-β-D-ribofuranosyl)-6-(2-fluorphenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-on, das im Bereich der antiviralen Wirkstoffentwicklung relevant ist .
Kreuzkupplungsreaktionen
Synthese von Nukleosid-Analoga
Zusammenfassend lässt sich sagen, dass 1-Chlor-3-ethinyl-2-fluorbenzol ein wertvolles Werkzeug in der synthetischen Chemie, Materialwissenschaft und Wirkstoffforschung ist. Seine einzigartige Kombination aus Chlor, Fluor und Ethinylgruppen eröffnet spannende Möglichkeiten für innovative Forschung und Anwendungen . Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht zu fragen! 😊
Safety and Hazards
“1-Chloro-2-ethynyl-3-fluorobenzene” is considered hazardous. It has been associated with several hazard statements including H227, H302, H315, H319, H335 . These correspond to hazards related to flammability, health hazards if swallowed, skin irritation, eye irritation, and respiratory irritation respectively .
Wirkmechanismus
Target of Action
It’s known that benzene derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can influence a variety of biochemical pathways depending on their specific functional groups and the cells they interact with .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (15457 g/mol) and its liquid state at room temperature suggest that it may have good bioavailability .
Result of Action
Benzene derivatives can have a wide range of effects, from activating or inhibiting enzymes to interacting with cell receptors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-2-ethynyl-3-fluorobenzene. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets .
Eigenschaften
IUPAC Name |
1-chloro-2-ethynyl-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXZDKIPMCBQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2358636.png)

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358639.png)

![2-(4-fluorophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2358644.png)


![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358649.png)

![3-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2358653.png)

![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/no-structure.png)

![methyl 5-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2358659.png)
